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molecular formula C9H11NO2S B8275472 Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No. B8275472
M. Wt: 197.26 g/mol
InChI Key: HREAZYRQYKHIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576135B2

Procedure details

4,5-Bis(chloromethyl)-2-thiophenecarboxylic acid methyl ester (D. J. Zwanenburg and Hans Wynberg, J. Org. Chem., 34, 333-340, (1969)) (520 mg) was dissolved in acetonitrile (600 mL). Methylamine (40% methanol solution, 722 μL) was added thereto, followed by stirring at room temperature for 3 days. The solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride:methanol=1:0→19:1), to thereby give the title compound (176 mg).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
722 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:12]Cl)=[C:8]([CH2:10]Cl)[CH:9]=1)=[O:4].[CH3:14][NH2:15]>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]2[CH2:12][N:15]([CH3:14])[CH2:10][C:8]=2[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)CCl)CCl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
722 μL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (methylene chloride:methanol=1:0→19:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC(=O)C1=CC2=C(CN(C2)C)S1
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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